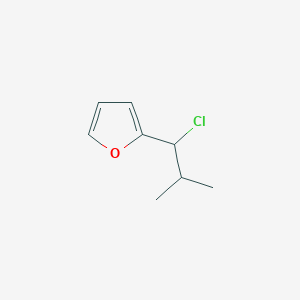
Furan, 2-(1-chloro-2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Chloro-2-methylpropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound features a chloroalkyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-buten-1-ol with thionyl chloride to form 2-chloro-2-methylbutane, which is then subjected to cyclization with furan under acidic conditions . Another method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus trichloride, followed by cyclization with furan .
Industrial Production Methods
Industrial production of 2-(1-chloro-2-methylpropyl)furan typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(1-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chloro group with a diethoxyphosphoryl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
2-(1-Diethoxyphosphorylmethyl)furan: Formed from substitution reactions with sodium diethyl phosphite.
Furan Derivatives: Formed from oxidation reactions.
Alcohols and Alkanes: Formed from reduction reactions.
科学的研究の応用
2-(1-Chloro-2-methylpropyl)furan has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-chloro-2-methylpropyl)furan involves its interaction with molecular targets and pathways in biological systems. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities . The furan ring can also participate in redox reactions, influencing cellular processes and pathways .
類似化合物との比較
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but with an ethyl group instead of a methylpropyl group.
2-(1-Bromo-2-methylpropyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-(1-Hydroxy-2-methylpropyl)furan: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
2-(1-Chloro-2-methylpropyl)furan is unique due to its specific chloroalkyl substitution, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
生物活性
Furan, 2-(1-chloro-2-methylpropyl)-, also known as 2-(1-chloro-2-methylpropyl)-5-methylfuran, is an organic compound characterized by a furan ring substituted with a chlorinated alkyl side chain. Its molecular formula is C9H13ClO with a molecular weight of 172.65 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The unique structure of furan derivatives, including 2-(1-chloro-2-methylpropyl)-, enhances their chemical reactivity. The furan ring allows for π-π interactions with aromatic residues in proteins, which can influence protein function and biological processes. The chlorinated side chain may form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular functions.
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various pathogens:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
- Bacillus subtilis
In a study involving the synthesis of a furan derivative (1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea)), it was found that this compound demonstrated broad-spectrum antimicrobial activity against the aforementioned pathogens, except for Bacillus subtilis . The minimum inhibitory concentration (MIC) values indicated effective bactericidal and bacteriostatic modes of action.
Table 1: Antimicrobial Activity of Furan Derivatives
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Escherichia coli | 25 | Bactericidal |
| Salmonella typhi | 30 | Bactericidal |
| Staphylococcus aureus | 20 | Bacteriostatic |
| Bacillus subtilis | No inhibition | - |
Anticancer Potential
The anticancer properties of furan derivatives are also notable. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. For example, the chlorinated furan derivatives could target metabolic pathways essential for cancer cell survival.
In vitro studies have suggested that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate the precise mechanisms and efficacy in vivo.
Case Studies and Research Findings
A comprehensive study assessed the biological activity of several furan derivatives, including 2-(1-chloro-2-methylpropyl)-. The findings highlighted:
- Inhibition of MAO Enzymes : Some derivatives showed selective inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism and have implications in neurodegenerative diseases.
- Toxicity Profiles : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies revealed favorable profiles for some furan derivatives, suggesting their potential for therapeutic applications .
- Comparative Efficacy : In comparative studies against established drugs, certain furan derivatives demonstrated enhanced potency against specific targets while maintaining lower toxicity profiles than traditional chemotherapeutics.
特性
CAS番号 |
917769-49-4 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC名 |
2-(1-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |
InChIキー |
LTCHETGEQWBEMF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















